BENGHE Foundational & Exploratory

Check Availability & Pricing

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic
acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest |

(2-Methyl-4-(N-
Compound Name: methylsulfamoyl)phenyl)boronic
acid

Cat. No.: B1439819

\ J

An In-depth Technical Guide: Physicochemical Properties of (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid

Abstract

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a bespoke chemical building block
with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique
substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-
methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These
characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and
for the development of novel pharmacologically active agents. This technical guide provides a
comprehensive analysis of the core physicochemical properties of this compound, detailing
established data, providing reasoned estimations based on structure-property relationships,
and outlining the rigorous experimental protocols required for its characterization. This
document is intended to serve as a foundational resource for researchers, synthetic chemists,
and drug development professionals leveraging this reagent in their work.

Introduction: The Strategic Value of Substituted
Phenylboronic Acids
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Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal
role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-
carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a
recognized bioisostere of carboxylic acids and a key pharmacophore in several approved
therapeutic agents, valued for its ability to form reversible covalent bonds with biological
targets.[3]

The specific compound, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, is a highly
functionalized reagent. The interplay between its three key substituents dictates its overall
properties:

o The Boronic Acid Group: The primary site of reactivity for cross-coupling and potential
biological interactions.

e The N-Methylsulfamoyl Group: A strong electron-withdrawing group that significantly lowers
the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a
key hydrogen bond donor/acceptor site.[3][4]

o The Ortho-Methyl Group: Provides steric hindrance that can influence the kinetics of
coupling reactions and modulates the electronic environment of the boronic acid.

A precise understanding of the physical properties stemming from this unique architecture is
essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the
behavior of molecules derived from it.

Core Physicochemical Properties

The effective use of any chemical reagent begins with a thorough characterization of its
fundamental physical and chemical properties.

Chemical Identity and Structure
o |[UPAC Name: [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]

e CAS Number: 1152274-62-8[6]

e Molecular Formula: CsH12BNO4S[5][6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/227556416_Boronic_Acids_Preparation_and_Applications_in_Organic_Synthesis_and_Medicine
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.mdpi.com/1420-3049/25/18/4323
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/18/4323
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212591/
https://pubchemlite.lcsb.uni.lu/e/compound/53216345
https://www.calpaclab.com/2-methyl-4-n-methylsulfamoyl-phenylboronic-acid-min-96-1-gram/ala-m179704-1g
https://pubchemlite.lcsb.uni.lu/e/compound/53216345
https://www.calpaclab.com/2-methyl-4-n-methylsulfamoyl-phenylboronic-acid-min-96-1-gram/ala-m179704-1g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 229.06 g/mol [6]

Caption: Structure of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid.

Quantitative Physicochemical Data

The following table summarizes key physical properties. Where specific experimental data is
not publicly available, scientifically reasoned estimates are provided with justification.
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Property

Value | Range

Experimental Rationale
and Significance

Appearance

White to off-white crystalline

powder

This is typical for purified, solid
organic compounds lacking
extended chromophoric
systems. Color variation can
indicate the presence of minor

impurities.

Melting Point

Not explicitly reported.
Estimated: 130-160 °C

The melting point of a solid is
indicative of its purity and
lattice energy. Related isomers
like 4-
(methylsulfamoyl)phenylboroni
¢ acid melt at 136-140 °C[7].
The presence of strong
hydrogen bonding from the
boronic acid and sulfonamide
groups suggests a relatively
high melting point. A sharp

range indicates high purity.

Solubility

Soluble in polar organic
solvents (e.g., DMSO,
Methanol, THF). Poorly soluble
in nonpolar solvents (e.g.,

hexanes) and water.

The polar boronic acid and
sulfonamide groups facilitate
dissolution in polar solvents,
which is critical for setting up
reactions and performing
analyses like NMR.
Phenylboronic acid itself has
limited water solubility, a trait
generally shared by its
derivatives unless highly polar

groups are present.

pKa

Not explicitly reported.
Estimated: 7.5-8.5

The pKa of the boronic acid's
B-OH proton is crucial for its
reactivity. Phenylboronic acid
has a pKa of ~8.8.[8] The
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strongly electron-withdrawing
N-methylsulfamoyl group is
expected to significantly lower
this value, making the
compound more acidic.
Studies on similar
sulfonamide-phenylboronic
acids show pKa values as low
as 7.4.[4] The ortho-methyl
group is weakly electron-
donating, which may slightly
counteract this effect. This
acidity facilitates the formation
of the reactive boronate
species required for Suzuki

coupling.

Protocols for Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a
research compound. The following are standard, self-validating protocols.

Structural Verification by Nuclear Magnetic Resonance
(NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation in organic chemistry. *H and
13C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of
atoms and the chemical environment of each nucleus. This allows for unambiguous verification
of the structure and assessment of purity by identifying signals from impurities.

Step-by-Step Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CD30D) in a 5 mm NMR tube. Ensure complete dissolution.

 Instrument Calibration: Use a spectrometer of at least 400 MHz. Perform standard shimming
procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.
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» 'H NMR Acquisition:
o Acquire a standard 1D proton spectrum.
o Reference the spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm).

o Analyze chemical shifts, integration values (which should correspond to the number of
protons), and coupling patterns to confirm the aromatic substitution pattern and the
presence of the two distinct methyl groups.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 1D carbon spectrum.
o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

o Confirm the presence of the expected number of carbon signals, including the
characteristic aromatic signals and the aliphatic methyl carbons.

Data Analysis & Verification
Sample Preparation Data Acquisition
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Click to download full resolution via product page

Caption: Standard workflow for NMR-based compound characterization.

Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is as a coupling
partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are
prevalent motifs in pharmaceuticals.
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Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl
halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic
boronate species. This species then participates in the transmetalation step of the catalytic
cycle, transferring its organic fragment to the palladium center, which ultimately leads to the

(1. Oxidative Addition)

[Ar-Pd(Il)-X]

(2. Transmetalatior)

+ Ar'-B(OR)s3~

(3. Reductive EIimination)

Regenerates Pd(0)

formation of the new C-C bond.

+ Ar-X

Biaryl Product Pd(0) Catalyst

Click to download full resolution via product page

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stability, Storage, and Handling

Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic
acids.

« Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides
known as boroxines, especially upon prolonged storage or exposure to heat. While often still
reactive, the presence of boroxine can complicate stoichiometry.
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o Recommended Storage: Store the compound in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is
ideal.

e Handling: Use standard personal protective equipment (safety glasses, gloves, lab coat).
Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.

Conclusion

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a sophisticated synthetic
intermediate whose utility is directly linked to its distinct physicochemical properties. The
electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while
the ortho-methyl group provides steric influence. A thorough understanding and verification of
its properties, using the protocols outlined in this guide, are prerequisites for its successful and
reproducible application in research and development. This guide provides the foundational
knowledge for chemists to confidently and effectively integrate this valuable reagent into their
synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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